3-Iodo-2-methylbenzoic acid

Crystallization Process Chemistry Solubility

Industrial iodination of 2-methylbenzoic acid yields a mixture of 3-iodo and 5-iodo isomers, creating separation burdens and isomeric purity risks that delay synthetic workflows. Procuring the pure 3-iodo isomer directly eliminates this bottleneck. • Enables mild-temperature Suzuki coupling (aryl iodide reactivity >> aryl chloride), accelerating biaryl library synthesis. • ≥98% assay with batch-specific Certificate of Analysis ensures isomeric integrity for regulatory-grade pharmaceutical development. • Low melting point (124-126 °C) simplifies recrystallization; pKa of 3.60 supports pH-controlled extraction for seamless downstream processing.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 133232-56-1
Cat. No. B1302012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-methylbenzoic acid
CAS133232-56-1
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1I)C(=O)O
InChIInChI=1S/C8H7IO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyXGNKIHYPOWUMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2-methylbenzoic Acid (CAS 133232-56-1): Physicochemical Profile and Procurement-Relevant Specifications


3-Iodo-2-methylbenzoic acid (synonyms: 2-Methyl-3-iodobenzoic acid; 2-Carboxy-6-iodotoluene; 3-Iodo-o-toluic acid) is a halogenated aromatic carboxylic acid with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol [1]. It is a white to pale lemon crystalline powder with a melting point of 124–126 °C , a predicted boiling point of 341.8±30.0 °C , and a predicted pKa of 3.60±0.10 . The compound is commercially available with a purity of ≥98% (Assay) and is recommended for storage at 0–8 °C protected from light .

Why 3-Iodo-2-methylbenzoic Acid Cannot Be Casually Replaced by Positional Isomers or Alternative Halogenated Analogs


The substitution pattern and halogen identity in halogenated methylbenzoic acids profoundly influence key physicochemical properties and synthetic utility. For instance, moving the iodine atom from the 3-position to the 5-position (as in 5-iodo-2-methylbenzoic acid) alters the melting point by over 50 °C [1] and changes the acid strength (pKa 3.60 vs. 3.52) [2], affecting solubility, crystallization, and ionization-dependent reactivity. Replacing iodine with chlorine (3-chloro-2-methylbenzoic acid) not only shifts the melting point to 163–166 °C [3] but also dramatically reduces reactivity in palladium-catalyzed cross-coupling reactions, where aryl iodides are generally an order of magnitude more reactive than aryl chlorides [4]. These quantifiable differences make generic substitution unreliable; the specific 3-iodo-2-methyl substitution pattern is a non-interchangeable design element for synthetic routes that demand precise reactivity or where isomeric purity is critical, as highlighted by the separation challenges in industrial iodination processes [5].

Quantitative Differentiation of 3-Iodo-2-methylbenzoic Acid Against Closest Analogs


Melting Point: 40–60 °C Lower than Non-Methylated and Positional Isomers Enables Milder Processing

The melting point of 3-iodo-2-methylbenzoic acid is 124–126 °C . This is approximately 60 °C lower than that of 3-iodobenzoic acid (185–187 °C) [1], 30 °C lower than that of its positional isomer 2-iodo-3-methylbenzoic acid (150–153 °C) , and 40–60 °C lower than that of the 5-iodo-2-methyl isomer (179–183 °C) [2]. The significantly lower melting point translates to improved solubility in organic solvents at ambient temperatures and simplifies handling during purification (e.g., recrystallization) and subsequent synthetic steps that require the compound in a liquid or easily dissolved state.

Crystallization Process Chemistry Solubility

pKa: Intermediate Acidity Relative to Chloro and Non-Methylated Iodo Analogs

The predicted pKa of 3-iodo-2-methylbenzoic acid is 3.60±0.10 . This value lies between that of 3-chloro-2-methylbenzoic acid (pKa = 3.58±0.10) and 3-iodobenzoic acid (pKa = 3.80 at 25 °C) [1], and is slightly higher than that of 2-iodo-3-methylbenzoic acid (pKa = 2.93±0.10) [2]. The subtle differences in acidity can be exploited for selective extraction, pH-controlled crystallization, or differential reactivity in base-mediated transformations. The presence of the electron-donating methyl group at the 2-position lowers the pKa relative to the unsubstituted 3-iodobenzoic acid, while the iodine atom at the 3-position provides a different electronic environment compared to the 2-iodo-3-methyl isomer.

Acid-Base Chemistry Ionization Extraction

Cross-Coupling Reactivity: Iodide Provides Superior Leaving-Group Ability Over Chloride

The iodine atom in 3-iodo-2-methylbenzoic acid serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. While no direct head-to-head yield comparison is available for this specific compound versus its chloro analog under identical conditions, the well-established reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl [1]. This order reflects faster oxidative addition to Pd(0) for aryl iodides, often enabling milder reaction conditions (lower temperatures, shorter times) and higher yields. For example, in solventless Suzuki couplings, aryl iodides consistently react faster than aryl bromides or chlorides [1]. Therefore, 3-iodo-2-methylbenzoic acid is a more potent substrate for carbon-carbon bond formation than 3-chloro-2-methylbenzoic acid, making it the preferred choice when rapid and efficient cross-coupling is required.

Suzuki-Miyaura Heck Sonogashira Palladium Catalysis

Isomeric Purity: Positional Control Demonstrated by Industrial Iodination Separation

The industrial preparation of 2-methyl-5-iodobenzoic acid (a key intermediate for SGLT2 inhibitors) via iodination of o-toluic acid yields a mixture containing 2-methyl-3-iodobenzoic acid (i.e., 3-iodo-2-methylbenzoic acid) as a byproduct [1]. The patent EP 3059220 A1 describes a process that separates these isomers, underscoring the importance of obtaining the specific 3-iodo-2-methyl isomer for certain applications [1]. While this patent focuses on recovering the 5-iodo isomer, it demonstrates that the 3-iodo isomer is a distinct chemical entity that cannot be interchanged. For users who require the 3-iodo-2-methyl substitution pattern—for example, to achieve a specific regiochemistry in a subsequent cross-coupling—procuring the pure compound (rather than relying on a mixture) is essential to avoid contamination by the 5-iodo isomer, which could lead to off-target products.

Process Chemistry Iodination Isomer Separation Quality Control

Commercial Purity Specification: ≥98% Assay with Batch-Specific Certificates of Analysis

3-Iodo-2-methylbenzoic acid is commercially supplied with a minimum purity of ≥98% (Assay) . Vendors provide batch-specific Certificates of Analysis (COA) that detail actual purity levels, which often exceed the minimum specification, along with supporting analytical data such as NMR, HPLC, and GC . This level of documentation ensures reproducibility in synthetic and analytical applications. In contrast, custom-synthesized batches of lesser-known analogs may lack such rigorous quality control, leading to batch-to-batch variability. The availability of a ≥98% assay with full traceability is a key differentiator for users requiring high confidence in starting material quality.

Quality Control Analytical Standard Procurement

Application Scenarios for 3-Iodo-2-methylbenzoic Acid Driven by Differentiated Physicochemical and Reactivity Profiles


Synthesis of Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The iodine atom at the 3-position enables efficient palladium-catalyzed cross-coupling with aryl boronic acids. Due to the high reactivity of aryl iodides relative to chlorides and bromides [1], 3-iodo-2-methylbenzoic acid can be coupled under milder conditions (e.g., lower temperature, shorter reaction time) than its chloro analog. This is particularly advantageous in medicinal chemistry campaigns where diverse biaryl libraries must be generated rapidly with high purity. The ≥98% assay ensures that the starting material does not introduce impurities that could complicate product isolation or biological testing .

Crystallization and Purification Optimization in Process Development

The relatively low melting point of 124–126 °C —significantly lower than that of 3-iodobenzoic acid (185–187 °C) [2] and 5-iodo-2-methylbenzoic acid (179–183 °C) [3]—simplifies recrystallization and handling at moderate temperatures. Process chemists can exploit this property to design efficient purification steps that avoid thermal decomposition of sensitive functional groups elsewhere in the molecule. The specific pKa of 3.60±0.10 also allows for pH-controlled crystallization or extraction, further enhancing process robustness.

Isomeric Purity Control in API Intermediate Manufacturing

Industrial iodination processes produce mixtures of 5-iodo- and 3-iodo-2-methylbenzoic acid [4]. For synthetic routes that demand the 3-iodo isomer as a key building block, purchasing the pure compound (rather than attempting to isolate it from a mixture) is essential to avoid contamination by the 5-iodo isomer. The availability of batch-specific Certificates of Analysis provides the documentation required for regulatory filings in pharmaceutical development, where isomeric purity is a critical quality attribute.

Acid-Base Driven Extraction or pH-Controlled Derivatization

With a predicted pKa of 3.60 , 3-iodo-2-methylbenzoic acid is more acidic than 3-iodobenzoic acid (pKa 3.80) [5] but slightly less acidic than 2-iodo-3-methylbenzoic acid (pKa 2.93) [6]. This intermediate acidity can be exploited in liquid-liquid extraction or solid-phase extraction schemes to separate it from other reaction components. In addition, the pKa informs the choice of base for deprotonation prior to alkylation or acylation reactions, ensuring optimal conversion and minimizing side reactions.

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